Ethyl 2-(2,4,4,6-tetramethyl-1,3-dioxan-2-yl)acetate

Description

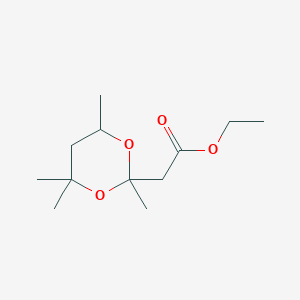

Ethyl 2-(2,4,4,6-tetramethyl-1,3-dioxan-2-yl)acetate is a substituted 1,3-dioxane derivative featuring a six-membered ring with four methyl groups (positions 2, 4, 4, and 6) and an ethyl acetate moiety. This compound is structurally related to acetal-protected esters, commonly used in organic synthesis for stabilizing reactive functional groups or modulating solubility.

Properties

CAS No. |

6454-25-7 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

ethyl 2-(2,4,4,6-tetramethyl-1,3-dioxan-2-yl)acetate |

InChI |

InChI=1S/C12H22O4/c1-6-14-10(13)8-12(5)15-9(2)7-11(3,4)16-12/h9H,6-8H2,1-5H3 |

InChI Key |

DTSFLJPEUQOAMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(OC(CC(O1)(C)C)C)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(2,4,4,6-tetramethyl-1,3-dioxan-2-yl)acetate (CAS Number: 6454-25-7) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.301 g/mol |

| Density | 0.961 g/cm³ |

| Boiling Point | 264.9 °C at 760 mmHg |

| Flash Point | 108 °C |

This compound exhibits biological activity primarily through its interaction with cellular membranes and enzymes. The dioxane structure contributes to its lipophilicity, which facilitates membrane penetration and potential modulation of membrane-associated proteins.

Antimicrobial Activity

Research indicates that compounds with similar dioxane structures often exhibit significant antimicrobial properties. A study comparing various synthesized organic compounds found that derivatives containing dioxane moieties demonstrated potent antifungal activities against several pathogens, including Fusarium oxysporum and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting a strong potential for therapeutic applications.

Cytotoxicity Studies

In cytotoxicity assays, this compound was evaluated for its effects on various cancer cell lines. Preliminary results indicated that the compound could induce apoptosis in specific cancer cells while exhibiting lower toxicity in normal cell lines. This selective cytotoxicity is crucial for developing targeted cancer therapies.

Case Studies

- Antifungal Efficacy : A recent investigation into the antifungal properties of similar dioxane derivatives reported an EC50 value of approximately 4.1 µg/mL against Fusarium oxysporum, demonstrating efficacy comparable to established antifungal agents like azoxystrobin .

- Cytotoxic Effects : In a study involving human breast cancer cell lines (MCF-7), this compound showed significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure . This result underscores the potential for further exploration in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of bulky groups around the dioxane core enhances biological activity by improving solubility and membrane permeability. Modifications to the ester functional group also appear to influence the compound's potency against various microbial strains.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- Ring Size : The target and trimethyl-dioxane analog (C₁₁H₂₀O₄) feature six-membered 1,3-dioxane rings, while the dioxolane derivatives (C₉H₁₆O₄, C₈H₁₄O₄) have five-membered rings. Smaller rings (dioxolanes) exhibit greater ring strain and altered reactivity .

- Substituent Effects: Increased methyl substitution (tetramethyl vs.

- Molecular Weight : The target’s higher molecular weight (~244.3 vs. 216.28 for the trimethyl analog) suggests increased hydrophobicity, influencing solubility and partitioning behavior .

Reactivity and Stability

- Hydrolysis : The tetramethyl substitution in the target compound likely slows acid-catalyzed ring-opening due to steric protection of the acetal oxygens, contrasting with less hindered analogs like Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate .

- Thermal Stability : Higher methyl content may elevate boiling points compared to analogs (e.g., reports a boiling point of 401.7°C for a boronate ester with similar substitution).

Research Findings and Data

Chromatographic Behavior

- Ethyl 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)acetate : Purified via silica gel chromatography (cyclohexane/ethyl acetate = 5:1, Rf = 0.36), indicating moderate polarity .

- Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate : Lower molecular weight (188.22) correlates with faster elution in chromatographic systems compared to dioxane analogs .

Spectroscopic Data

- ¹³C-Labeled Analogs : highlights the use of ¹³C-labeled derivatives for precise structural analysis, a technique applicable to the target compound for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.